(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine is a heterocyclic compound that features a bromine atom and a methanamine group attached to a cyclopenta[b]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution).
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The compound may also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the methanamine group, making it less versatile for certain applications.
Uniqueness
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrN2 |
---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-6-1-2-7(4-11)9(6)12-5-8/h3,5,7H,1-2,4,11H2 |
InChI-Schlüssel |
JKUZXABXLOXOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CN)N=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.